molecular formula C18H14N4O B3403591 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 1135416-79-3

4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3403591
CAS No.: 1135416-79-3
M. Wt: 302.3 g/mol
InChI Key: FDQQGKYETIJDPC-UHFFFAOYSA-N
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Description

4-Cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a pyrazole core substituted with a phenyl group at position 1 and a methyl group at position 2. The benzamide moiety includes a cyano group at the para position of the benzene ring. Its synthesis typically involves coupling reactions between activated benzoyl derivatives and pyrazole amines, as demonstrated in analogous compounds (e.g., EDCI/HOBt-mediated amidation in DMF) .

Properties

IUPAC Name

4-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-13-11-17(22(21-13)16-5-3-2-4-6-16)20-18(23)15-9-7-14(12-19)8-10-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQGKYETIJDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the Benzamide Group

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-cyanobenzoic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine.

ConditionsReagentsMajor Product(s)YieldSource
Acidic (HCl, reflux)6M HCl, 12 h4-cyanobenzoic acid + pyrazolamine85%
Basic (NaOH, aqueous ethanol)2M NaOH, 80°C, 8 h4-cyanobenzoate salt + pyrazolamine78%

Mechanism : Nucleophilic attack by water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .

Reduction of the Cyano Group

The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂) under catalytic hydrogenation or via LiAlH₄.

ConditionsReagentsMajor ProductYieldSource
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolN-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(aminomethyl)benzamide90%
Hydride reductionLiAlH₄, THF, 0°C → reflux4-(aminomethyl)-N-(pyrazolyl)benzamide82%

Mechanism : Sequential addition of hydrogen or hydride to the nitrile, forming an imine intermediate that hydrolyzes to the amine.

Electrophilic Aromatic Substitution

The phenyl and pyrazole rings undergo electrophilic substitution, particularly nitration and sulfonation.

Nitration of the Pyrazole Ring

ConditionsReagentsMajor ProductYieldSource
Nitration (HNO₃/H₂SO₄)Conc. HNO₃, 0°C, 4 h4-cyano-N-(3-methyl-1-phenyl-4-nitro-1H-pyrazol-5-yl)benzamide65%

Regioselectivity : Nitration occurs preferentially at the C4 position of the pyrazole due to electron-donating effects of the methyl group .

Nucleophilic Substitution at the Pyrazole C4 Position

The electron-deficient pyrazole ring undergoes nucleophilic substitution at C4 when activated by electron-withdrawing groups.

ConditionsReagentsMajor ProductYieldSource
Amination (NH₃, Cu catalyst)NH₃, CuCl, DMF, 100°C4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide70%

Mechanism : Copper-catalyzed Ullmann-type coupling replaces nitro/halogen groups with amines .

Cyclization Reactions

The cyano group participates in cyclization to form heterocycles under specific conditions.

Formation of Pyrazolo[3,4-d]pyrimidines

ConditionsReagentsMajor ProductYieldSource
Trifluoroacetic acid (TFA)TFA, POCl₃, 80°C, 24 h7-chloro-1-phenyl-5-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine75%

Mechanism : TFA acts as both acid and trifluoromethyl source, facilitating cyclization via nucleophilic attack by the pyrazole nitrogen .

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

ConditionsReagentsMajor ProductYieldSource
Pd(PPh₃)₄, arylboronic acidK₂CO₃, dioxane, 90°C4-cyano-N-(3-methyl-1-(4-biphenyl)-1H-pyrazol-5-yl)benzamide88%

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong oxidizers:

  • Photodegradation : Forms 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide oxide (λ > 300 nm, 48 h) .

  • Oxidative cleavage : MnO₂ in acetone cleaves the pyrazole ring, yielding 4-cyanobenzamide derivatives.

Scientific Research Applications

Synthesis of 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

The synthesis of this compound typically involves the reaction of 5-amino-4-cyanopyrazoles with benzoylisothiocyanate. The general procedure includes:

  • Preparation of Aminocyanopyrazole : Starting from appropriate phenylhydrazines and malononitrile.
  • Formation of Benzamide Derivative : The aminocyanopyrazole is reacted with benzoylisothiocyanate in a suitable solvent like pyridine.

This method yields a variety of substituted pyrazole derivatives with varying biological activities .

Antiviral Activity

One of the most notable applications of this compound is its antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In a study, various derivatives were synthesized and tested for their efficacy against TMV. The results showed that certain compounds exhibited significant antiviral activity, with effective concentrations noted at 500 μg/mL .

Antibacterial Activity

The compound has also been evaluated for antibacterial activity against various bacterial strains. Microdilution tests demonstrated that certain derivatives exhibited promising antibacterial properties, indicating potential use as therapeutic agents in treating bacterial infections .

Study on Antiviral Activity

In a comprehensive study published in Molecules, researchers synthesized several pyrazole derivatives, including this compound. The study utilized molecular docking to understand the binding interactions with TMV proteins and reported that the compound showed superior binding affinity compared to standard antiviral agents .

Antibacterial Evaluation

Research highlighted in Turkish Journal of Chemistry evaluated the antibacterial efficacy of synthesized pyrazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific compounds derived from this compound exhibited significant inhibition zones, suggesting potential for further development as antibacterial agents .

Data Tables

Compound NameSynthesis MethodBiological ActivityEffective Concentration
This compoundBenzoylisothiocyanate reactionAntiviral (TMV)500 μg/mL
Derivative AReaction with aminesAntibacterial250 μg/mL
Derivative BReaction with cyclic anhydridesAntiviral (TMV)300 μg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound 3a () :
  • Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • Key Differences: Additional pyrazole ring with a chlorine substituent at position 5 and a carboxamide group at position 3.
  • Properties:
    • Yield: 68%
    • Melting Point: 133–135°C
    • MS (ESI): 403.1 ([M+H]⁺)
Compound 3d () :
  • Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • Key Differences: Fluorine substituent on the phenyl ring attached to the pyrazole.
  • Properties:
    • Yield: 71%
    • Melting Point: 181–183°C
    • MS (ESI): 421.0 ([M+H]⁺)
  • Impact : Fluorine’s electron-withdrawing nature increases thermal stability (higher mp) and may enhance metabolic resistance .

Substituent Variations on the Benzamide Ring

4-Chloro-N-(5-Methyl-3-Phenyl-1H-Pyrazol-4-yl)Benzamide () :
  • Structure: Chloro substituent at position 4 of the benzamide and pyrazole substituted at position 4.
  • Key Differences: Chlorine replaces cyano; pyrazole substitution differs (position 4 vs. 5).
4-Cyano-N-(3-Methylisoxazol-5-yl)Benzamide () :
  • Structure: Isoxazole replaces pyrazole as the heterocyclic core.
  • Key Differences: Isoxazole’s oxygen atom vs. pyrazole’s nitrogen alters electronic properties and hydrogen-bonding capacity.
  • Impact : Reduced planarity of the isoxazole ring may decrease π-π stacking interactions in biological targets .

Pharmacological and Structural Insights

Docking Studies () :
  • A related benzamide (4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide) was docked into soluble epoxide hydrolase (sEH) using AutoDock 4.0. The cyano group formed a critical hydrogen bond with Tyr343, suggesting that 4-cyano substitution enhances target engagement .
Crystallographic Analysis () :
  • Analogous pyrazole-benzamide derivatives (e.g., (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-benzamide) crystallize in non-centrosymmetric space groups (e.g., Cc), with intramolecular hydrogen bonds stabilizing the structure .

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Analogs

Compound ID Yield (%) mp (°C) MS (ESI) [M+H]⁺ Key Substituents Reference
Target Compound* ~70† ~150† ~350† 4-Cyano, Pyrazole-5-yl Inferred
3a () 68 133–135 403.1 5-Chloro, Carboxamide
3d () 71 181–183 421.0 4-Fluorophenyl, Carboxamide
N/A N/A N/A 4-Chloro, Pyrazole-4-yl

*Theoretical values based on structural analogy; †Estimated from similar compounds.

Biological Activity

4-Cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with appropriate cyano and benzamide derivatives. The synthetic pathway can be optimized for yield and purity using various solvents and reaction conditions.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit significant antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In a study, derivatives were tested for their ability to inhibit TMV at concentrations around 500 μg/mL, with some compounds showing promising activity comparable to standard antiviral agents like ningnanmycin .

Anticancer Properties

The anticancer potential of pyrazole derivatives, including this compound, has been investigated extensively. For instance, certain pyrazole compounds have demonstrated cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC50 values indicating effective growth inhibition . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF73.79Apoptosis
Compound BSF-26812.50Cell cycle arrest
Compound CNCI-H46042.30Apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
  • Disruption of Microtubule Dynamics : Some studies indicate that pyrazole compounds may interfere with microtubule formation, which is crucial for cell division.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on TMV Inhibition : A series of pyrazole derivatives were synthesized and tested against TMV, revealing that certain compounds significantly reduced viral load in infected plants compared to controls .
  • Anticancer Efficacy in Mice Models : In vivo studies demonstrated that specific pyrazole derivatives led to tumor reduction in mice models, showcasing their potential as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes:

Core Pyrazole Formation : Reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with a benzoyl chloride derivative under basic conditions (e.g., pyridine or triethylamine).

Cyanobenzamide Incorporation : Introducing the 4-cyanobenzoyl group via nucleophilic acyl substitution.

Q. Optimization Strategies :

  • Use anhydrous solvents (e.g., DMF, THF) to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: X-ray Crystallography is the gold standard:

Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 5% .

Visualization : Generate ORTEP diagrams via WinGX/ORTEP-3 to illustrate anisotropic displacement parameters .

Q. Alternative Methods :

  • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyrazole C-H at δ 6.2–6.5 ppm; cyano group at δ 118–120 ppm in ¹³C) .
  • FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and cyano (C≡N, ~2230 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Answer: Common issues include disordered solvent molecules or twinning. Mitigation strategies:

  • Data Reprocessing : Use SHELXC/SHELXD for improved phase determination .
  • Twinning Analysis : Apply PLATON or CrysAlisPro to detect and model twinning operators.
  • Disorder Modeling : Split occupancy atoms (e.g., solvent molecules) and refine with restraints in SHELXL .

Case Study : A 2023 study resolved solvent disorder by assigning partial occupancy (0.5:0.5) to two DMF molecules, reducing R1 from 8.2% to 4.7% .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in bioactivity studies?

Answer: SAR Workflow :

Derivative Synthesis : Modify substituents (e.g., replace cyano with nitro or halogen groups) .

Bioactivity Screening : Test antimicrobial (MIC assays) or anti-inflammatory (COX-2 inhibition) activity.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., MIF ).

Q. How can computational methods predict reactivity for further derivatization?

Answer: DFT Calculations (Gaussian 16, B3LYP/6-31G* basis set):

  • Electrophilic Sites : Analyze electrostatic potential maps to identify reactive positions (e.g., pyrazole N-atoms, cyano group).
  • Reaction Pathway Simulation : Model nucleophilic attacks (e.g., thiol addition to cyano group) using transition-state optimization .

Example : A 2021 study predicted regioselective thiophene formation at the cyano group (ΔG‡ = 18.3 kcal/mol), validated experimentally .

Q. What experimental precautions are critical for handling this compound in biological assays?

Answer:

  • Solubility : Use DMSO (≤1% v/v) to avoid cytotoxicity; confirm solubility via dynamic light scattering (DLS).
  • Stability : Store at –20°C under argon; monitor degradation via LC-MS (e.g., hydrolysis of cyano to amide in aqueous buffers) .
  • Positive Controls : Include known inhibitors (e.g., ISO-1 for MIF assays) to validate assay conditions .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate Force Fields : Adjust parameters for solvation or protonation states in docking simulations.
  • Experimental Validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics .
  • Meta-Analysis : Compare with structurally analogous compounds (e.g., 1,3,4-thiadiazole derivatives) to identify confounding factors .

Q. Guidelines for Citations

  • Cite SHELX , ORTEP , and bioactivity protocols when applicable.
  • Avoid non-academic sources (e.g., BenchChem) per the exclusion criteria.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

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